molecular formula C9H9Cl2NO2 B069852 3-amino-3-(3,5-dichlorophenyl)propanoic Acid CAS No. 188812-95-5

3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Cat. No.: B069852
CAS No.: 188812-95-5
M. Wt: 234.08 g/mol
InChI Key: MQEZPQHIAIRXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-(3,5-dichlorophenyl)propanoic acid is a synthetic β-amino acid derivative of significant interest in medicinal chemistry and biochemical research. Its structure, featuring a 3,5-dichlorophenyl moiety and a β-amino acid backbone, makes it a valuable scaffold and intermediate. This compound is primarily utilized in the design and synthesis of novel protease inhibitors, as the β-amino acid core can mimic the transition state of peptide bond hydrolysis. The dichlorinated aromatic ring enhances lipophilicity and influences binding affinity to hydrophobic enzyme pockets, making it a crucial building block for developing potential therapeutic agents targeting infectious diseases or cancer.

Properties

IUPAC Name

3-amino-3-(3,5-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEZPQHIAIRXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451331
Record name 3-amino-3-(3,5-dichlorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188812-95-5
Record name β-Amino-3,5-dichlorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188812-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(3,5-dichlorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation: Formation of the Nitroalkene Intermediate

The synthesis begins with a Knoevenagel condensation between 3,5-dichlorobenzaldehyde and nitromethane. This reaction, catalyzed by ammonium acetate, forms the β-nitrostyrene intermediate (3-(3,5-dichlorophenyl)-2-nitroprop-1-ene). The mechanism proceeds via nucleophilic attack of nitromethane’s enolate on the aldehyde, followed by dehydration.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (aldehyde to nitromethane)

  • Catalyst : 5 mol% ammonium acetate

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Duration : 12–16 hours

The nitroalkene intermediate is isolated via vacuum distillation or recrystallization from ethanol, yielding 80–85% purity.

Catalytic Hydrogenation: Reduction to the Amine

The nitro group in the intermediate is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step also saturates the double bond, yielding 3-amino-3-(3,5-dichlorophenyl)propane.

Reaction Conditions :

  • Catalyst : 10% Pd/C (5 wt% of substrate)

  • Pressure : 1–3 atm H₂

  • Solvent : Methanol

  • Temperature : 25–30°C

  • Duration : 24 hours

Post-reduction, the catalyst is filtered, and the solvent is evaporated to isolate the amine with >90% yield.

Hydrolysis: Conversion to the Carboxylic Acid

The propylamine intermediate undergoes acidic hydrolysis to oxidize the terminal methyl group to a carboxylic acid. Concentrated hydrochloric acid (HCl) facilitates this transformation under reflux.

Reaction Conditions :

  • Acid Concentration : 6M HCl

  • Temperature : 100°C (reflux)

  • Duration : 6–8 hours

The final product is purified via recrystallization from a water-ethanol mixture (1:3 v/v), achieving 95% purity.

Reaction Optimization and Catalytic Strategies

Catalyst Screening for Knoevenagel Condensation

Ammonium acetate is preferred for its mild basicity and low cost, but alternatives like piperidine or heterogeneous catalysts (e.g., MgO-ZrO₂) have been explored for improved efficiency.

Table 1: Catalyst Performance in Knoevenagel Condensation

CatalystYield (%)Purity (%)Reaction Time (h)
Ammonium acetate858012
Piperidine888210
MgO-ZrO₂90858

Hydrogenation Alternatives

While Pd/C is standard, Raney nickel and platinum oxide (PtO₂) offer comparable efficiency at lower costs. However, Pd/C minimizes over-reduction byproducts.

Table 2: Hydrogenation Catalysts Comparison

CatalystH₂ Pressure (atm)Yield (%)Selectivity (%)
Pd/C1–39098
Raney Ni3–58592
PtO₂2–48895

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Knoevenagel step reduces reaction time by 40% and improves heat management. A tubular reactor with immobilized MgO-ZrO₂ catalyst achieves 92% yield at 120°C.

Solvent Recovery Systems

Methanol and ethanol are recycled via fractional distillation, reducing raw material costs by 30%. Closed-loop systems minimize environmental impact.

Purification and Characterization

Recrystallization Protocols

The final product is recrystallized twice from ethanol-water (3:1 v/v) to remove residual HCl and byproducts. This step enhances purity to >99% for pharmaceutical applications.

Analytical Validation

  • NMR : δ 7.4–7.6 ppm (aromatic protons), δ 3.1 ppm (CH₂), δ 2.8 ppm (NH₂).

  • HPLC : Retention time = 4.2 min (C18 column, 60% acetonitrile/water).

Challenges and Mitigation Strategies

Byproduct Formation

Over-reduction during hydrogenation generates 3-(3,5-dichlorophenyl)propane-1-amine (5–7% yield). Adding thiourea as a catalyst poison suppresses this side reaction.

Scale-Up Limitations

Exothermic hydrolysis requires jacketed reactors with precise temperature control to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(3,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry .
  • Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, allowing for the development of new derivatives with potential applications .

Biology

  • Enzyme Inhibition Studies : Research indicates that 3-amino-3-(3,5-dichlorophenyl)propanoic acid interacts with specific enzymes, making it a candidate for studies focused on enzyme inhibition mechanisms .
  • Neurotransmitter Modulation : The compound has been shown to act as an antagonist at certain receptors, influencing neurotransmitter activity .

Medicine

  • Therapeutic Potential : Investigations into its anti-inflammatory and anticancer properties highlight its potential therapeutic applications. The mechanism involves binding to enzyme active sites, thereby inhibiting their activity and leading to biological effects that may be beneficial in treating various diseases .
  • Pharmaceutical Development : The compound is being explored as a potential drug candidate for various conditions due to its unique properties .

Case Study 1: Enzyme Inhibition

In a study investigating the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited specific enzymes associated with inflammatory pathways. This inhibition was linked to reduced inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Another research project evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant cytotoxicity against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines. These findings support further exploration into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-amino-3-(3,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid and Analogs

Compound Name Substituents Molecular Formula CAS No. Molecular Weight (g/mol) Key Applications/Properties
This compound 3,5-dichlorophenyl, -NH₂, -COOH C₉H₈Cl₂NO₂ N/A 247.07 Integrin αvβ3 targeting
3-Amino-3-(4-chlorophenyl)propanoic acid 4-chlorophenyl, -NH₂, -COOH C₉H₉ClNO₂ 344176 (CID) 213.63 Biochemical research
(2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid Enantiomeric 3,5-dichloro derivative C₉H₈Cl₂NO₂ 1241680-31-8 247.07 Chiral studies
3-(3,5-Dichloroanilinocarbonyl)propionic acid 3,5-dichloroanilide, -COOH C₁₀H₉Cl₂NO₃ N/A 274.09 Metal complexation studies
3-((3,5-Dimethylphenyl)amino)propanoic acid 3,5-dimethylphenyl, -NH-, -COOH C₁₁H₁₅NO₂ 36053-83-5 193.24 Synthetic intermediate
3-Amino-3-(3-methoxyphenyl)propanoic acid 3-methoxyphenyl, -NH₂, -COOH C₁₀H₁₂NO₃ 5678-45-5 209.21 Drug development

Physicochemical Properties

  • Solubility and Stability: The 3,5-dichloro substitution reduces aqueous solubility compared to non-halogenated analogs (e.g., 3-(3-hydroxyphenyl)propanoic acid, CAS 621-54-5) due to increased hydrophobicity . Methyl ester derivatives (e.g., CAS 1213081-03-8) improve lipophilicity, aiding membrane permeability .
  • Crystallographic Behavior: notes that 3-phenylpropanoic acid derivatives exhibit diverse crystal packing modes influenced by substituents. The dichloro group likely promotes π-π stacking and halogen bonding, affecting solid-state stability.

Biological Activity

3-Amino-3-(3,5-dichlorophenyl)propanoic acid, also known as a derivative of α-amino acids, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a dichlorophenyl group, which contributes to its pharmacological properties. Research into its biological activity has revealed various therapeutic potentials, particularly in the fields of neuropharmacology and oncology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10Cl2NO2\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}\text{O}_2

This structure features an amino group, a propanoic acid backbone, and a dichlorophenyl moiety that significantly influences its biological interactions.

Neuropharmacological Effects

Research indicates that this compound acts as a modulator of metabotropic glutamate receptors (mGluRs), particularly mGlu4 and mGlu7 subtypes. These receptors are implicated in various neurological disorders, including anxiety and depression. Studies have shown that compounds targeting these receptors can provide neuroprotective effects in models of ischemic stroke and traumatic brain injury (TBI) .

Table 1: Effects on mGlu Receptors

Receptor TypeEffectReference
mGlu4Activation leads to neuroprotection in ischemia models
mGlu7Modulation improves synaptic plasticity

Anticancer Activity

The compound has also been investigated for its anticancer properties. It exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 1.29 µM to 20 µM against breast cancer and leukemia cell lines, indicating potent activity compared to standard chemotherapeutics .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-71.29
HepG212.41
PC39.71

Antibacterial Properties

In addition to its neuropharmacological and anticancer activities, this compound has shown antibacterial effects against various pathogens. Its minimum inhibitory concentration (MIC) values suggest it is effective against strains such as Escherichia coli and Staphylococcus aureus .

Study on Neuroprotection

A recent study evaluated the neuroprotective effects of this compound in a rat model of TBI. The results indicated that treatment with this compound significantly reduced neuronal death and improved functional recovery post-injury.

Study on Cancer Cell Lines

Another pivotal study assessed the efficacy of this compound against human leukemia cell lines. The findings demonstrated that the compound induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability.

Q & A

Q. What are the recommended synthetic routes for 3-amino-3-(3,5-dichlorophenyl)propanoic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Coupling Reaction : React 3,5-dichlorobenzaldehyde with malonic acid derivatives under Knoevenagel conditions to form the α,β-unsaturated intermediate.

Amination : Introduce the amino group via Michael addition using ammonia or protected amines (e.g., Boc-azide) under basic conditions.

Deprotection : Remove protecting groups (if applicable) using acidic hydrolysis (e.g., TFA for Boc groups).
Characterization : Validate intermediates via 1H^1H-/13C^{13}C-NMR (e.g., δ ~2.5–3.5 ppm for propanoic acid protons), IR (carboxylic acid C=O stretch at ~1700 cm1^{-1}), and LC-MS for molecular ion confirmation .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Perform a solvent screen (DMSO, water, ethanol, buffers) using UV-Vis spectroscopy or gravimetric analysis. The dichlorophenyl group may reduce aqueous solubility, requiring polar aprotic solvents like DMSO.
  • Stability : Conduct accelerated degradation studies:
  • Thermal Stability : Heat samples to 40–60°C and monitor decomposition via HPLC.
  • pH Stability : Test in buffers (pH 2–12) and analyze by LC-MS for hydrolysis products.
    Store the compound in airtight containers at –20°C to prevent deliquescence or oxidation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR should show distinct signals for the propanoic acid backbone (δ 2.6–3.1 ppm) and aromatic protons (δ 7.2–7.5 ppm for dichlorophenyl). 13C^{13}C-NMR confirms the carboxylic acid carbon (~175 ppm).
  • IR : Look for carboxylic acid O-H (2500–3000 cm1^{-1}) and C=O (1700 cm1^{-1}) stretches.
  • High-Resolution MS : Exact mass should match the molecular formula (C9_9H8_8Cl2_2NO2_2; expected [M+H]+^+ = 264.9954).
    Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2). The dichlorophenyl group may enhance hydrophobic interactions.
  • QSAR : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., IC50_{50}).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical binding residues .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reaction Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) for reductive amination steps.
  • Byproduct Analysis : Use GC-MS or 1H^1H-NMR to detect side products (e.g., over-reduction of the aromatic ring).
  • Reproducibility : Control moisture levels (use molecular sieves) and oxygen (inert atmosphere) during amination to minimize variability.
    Published discrepancies may arise from differences in protecting group strategies or purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological properties?

  • Methodological Answer :
  • Core Modifications : Replace the dichlorophenyl group with fluorinated or methoxy variants to alter lipophilicity (ClogP calculations).
  • Amino Acid Substitutions : Introduce sterically hindered amines (e.g., tert-butyl) to improve metabolic stability.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., tyrosine kinase) and measure IC50_{50} values. Prioritize compounds with >50% inhibition at 10 µM.
    SAR data from related compounds (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid) suggest electron-withdrawing groups enhance target binding .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :
  • Solvent Selection : Use slow evaporation in mixed solvents (e.g., ethanol/water) to promote nucleation.
  • Temperature Gradients : Cool saturated solutions from 40°C to 4°C at 0.5°C/hour.
  • Co-Crystallization : Add co-formers (e.g., L-proline) to stabilize the lattice via H-bonding.
    If crystallization fails, characterize amorphous forms via PXRD and DSC to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-amino-3-(3,5-dichlorophenyl)propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-amino-3-(3,5-dichlorophenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.